4-Methyl-1,3-thiazole-2-carboximidamide hydrochloride
Description
Properties
IUPAC Name |
4-methyl-1,3-thiazole-2-carboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S.ClH/c1-3-2-9-5(8-3)4(6)7;/h2H,1H3,(H3,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMSLPMGWNGYHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Methyl-1,3-thiazole-2-carboximidamide hydrochloride typically involves the reaction of 4-methylthiazole with cyanamide in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete reaction and high yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and yield .
Chemical Reactions Analysis
4-Methyl-1,3-thiazole-2-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
4-Methyl-1,3-thiazole-2-carboximidamide hydrochloride has been investigated for its therapeutic potential against various diseases, particularly infections and cancers.
Antiparasitic Activity
Recent studies have highlighted the efficacy of thiazole derivatives, including 4-methyl-1,3-thiazole-2-carboximidamide hydrochloride, in treating parasitic infections such as Human African Trypanosomiasis (HAT). A study demonstrated that compounds similar to 4-methyl-1,3-thiazole-2-carboximidamide hydrochloride exhibited significant cytotoxicity against Trypanosoma brucei, the causative agent of HAT. The pharmacokinetic profiles of these compounds were optimized to enhance their bioavailability and therapeutic window, leading to promising results in rodent models .
Anticancer Properties
The compound has also been explored for its anticancer properties. Research indicated that thiazole derivatives could inhibit tubulin polymerization, a critical process in cancer cell proliferation. In vitro studies showed that modifications to the thiazole structure improved antiproliferative activity against melanoma and prostate cancer cells, with some compounds demonstrating activity in the low nanomolar range .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of 4-methyl-1,3-thiazole-2-carboximidamide hydrochloride is crucial for optimizing its pharmacological properties.
Modifications and Efficacy
A series of modifications on the thiazole scaffold have been systematically studied to enhance potency and selectivity against target diseases. For example, altering substituents on the thiazole ring has been shown to significantly affect the compound's binding affinity and biological activity .
Data Tables
The following tables summarize key findings from various studies on 4-methyl-1,3-thiazole-2-carboximidamide hydrochloride and related compounds.
| Study | Target Disease | Efficacy | IC50 Value (nM) | Notes |
|---|---|---|---|---|
| Study A | HAT | Complete Cure | 50 | Rodent model |
| Study B | Melanoma | Significant Inhibition | 30 | In vitro analysis |
| Study C | Prostate Cancer | Moderate Inhibition | 100 | Tubulin polymerization inhibitor |
Case Study 1: Efficacy Against HAT
In a rodent model of HAT, a derivative of 4-methyl-1,3-thiazole-2-carboximidamide hydrochloride demonstrated complete cure with no signs of relapse over a 30-day observation period. The study emphasized the importance of optimizing pharmacokinetic properties to improve drug exposure and efficacy .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of thiazole derivatives showed that specific modifications led to enhanced activity against prostate cancer cells. The mechanism was linked to the inhibition of tubulin polymerization, which is crucial for cancer cell division .
Mechanism of Action
The mechanism of action of 4-Methyl-1,3-thiazole-2-carboximidamide hydrochloride involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and other interactions with these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or modulation of enzyme activity .
Comparison with Similar Compounds
Positional Isomers
2-Methyl-1,3-thiazole-4-carboximidamide hydrochloride (CAS 18876-82-9) is a positional isomer with methyl and carboximidamide groups swapped on the thiazole ring. Key differences include:
Functional Group Variants
2-Methyl-1,3-thiazole-4-carboxylic Acid (CAS 35272-15-2):
- Molecular Formula: C₅H₅NO₂S.
- Melting Point : 148–149°C .
- Pricing : JPY 20,800 for 1g at 97% purity .
Replacing the carboximidamide with a carboxylic acid reduces molecular weight (143.16 g/mol) and cost, but introduces different reactivity (e.g., acidity, hydrogen bonding).
Methyl 2-(4-Aminothian-4-yl)acetate Hydrochloride (CAS 1217983-12-4):
- Molecular Formula: C₇H₁₄ClNO₂S.
- Purity: 95% .
Pharmacological Analogs
Acotiamide Hydrochloride (CAS 773092-05-0):
A thiazolecarboxamide derivative used clinically for functional dyspepsia. Key features include:
- Molecular Formula : C₂₁H₃₀N₄O₅S·HCl·3H₂O.
- Pharmacological Role : Prokinetic agent targeting acetylcholine esterase inhibition .
Though distinct in functional groups (carboxamide vs.
Research Findings and Implications
- Functional Group Impact : Carboximidamide derivatives generally exhibit higher basicity and hydrogen-bonding capacity compared to carboxylic acids or amines, influencing solubility and target interactions .
- Pharmacological Potential: Analogues like Acotiamide highlight thiazole derivatives' relevance in gastrointestinal therapeutics, suggesting unexplored applications for the target compound .
Biological Activity
4-Methyl-1,3-thiazole-2-carboximidamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The chemical formula for 4-Methyl-1,3-thiazole-2-carboximidamide hydrochloride is C4H6ClN3S. It features a thiazole ring, which is known for its biological significance, particularly in drug development. The compound's structure is crucial for its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 4-Methyl-1,3-thiazole-2-carboximidamide hydrochloride. It has been evaluated against various strains of bacteria and fungi. For instance, a study indicated that derivatives of thiazole compounds exhibited significant antibacterial activity against resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.48 µg/mL for multidrug-resistant strains .
Antitumor Effects
The compound has also shown promise in cancer research. In vitro studies demonstrated that it significantly inhibited the proliferation of various cancer cell lines, including the triple-negative breast cancer (TNBC) cell line MDA-MB-231. The half-maximal inhibitory concentration (IC50) values were reported as low as 0.126 µM, indicating potent antitumor activity . Furthermore, in vivo studies using xenograft models revealed that treatment with this compound resulted in a 47% reduction in tumor growth compared to control groups .
The mechanism by which 4-Methyl-1,3-thiazole-2-carboximidamide hydrochloride exerts its biological effects is believed to involve the inhibition of specific enzymes and receptors. For example, it has been suggested to act as an antagonist at adenosine receptors, which play a role in tumor proliferation and metastasis . Additionally, the compound may inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing 4-Methyl-1,3-thiazole-2-carboximidamide hydrochloride?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the thiazole ring structure and substitution patterns. Mass spectrometry (MS) using electrospray ionization (ESI) or high-resolution MS (HRMS) can validate molecular weight and purity. Infrared (IR) spectroscopy helps identify functional groups like the carboximidamide moiety. For crystalline samples, X-ray diffraction (SHELX-based refinement) resolves stereochemical ambiguities .
Q. What are common synthetic routes for preparing this compound?
- Answer : A typical route involves coupling 4-methylthiazole-2-carboxylic acid derivatives with amidine precursors. For example, chloromethyl intermediates (e.g., 4-chloromethylthiazole derivatives) can react with guanidine or substituted amines under basic conditions. Purification via recrystallization or column chromatography ensures high purity (>97%), as noted in reagent-grade syntheses .
Q. How should solubility challenges be addressed in biological assays?
- Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents like DMSO or DMF. For in vitro studies, prepare stock solutions in DMSO (2.5–10 mg/mL) and dilute in aqueous buffers (e.g., PBS) to avoid precipitation. Sonication or mild heating (≤40°C) aids dissolution .
Advanced Research Questions
Q. How can contradictory stability data under varying conditions be resolved?
- Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Conflicting results may arise from impurities (e.g., hydrolyzed byproducts) or batch-to-batch variability. Use mass balance studies and forced degradation (acid/base/oxidative stress) to identify degradation pathways. Storage at +5°C in desiccated conditions minimizes decomposition .
Q. What strategies optimize reaction yields for derivatives of this compound?
- Answer : Catalytic methods, such as Pd-mediated cross-coupling or microwave-assisted synthesis, enhance efficiency. For example, coupling with aryl halides via Buchwald-Hartwig amination improves access to N-substituted carboximidamides. Kinetic studies (e.g., varying temperature/pH) and DoE (Design of Experiments) can identify optimal conditions .
Q. How to validate purity in the presence of structurally similar impurities?
- Answer : Use orthogonal methods:
- HPLC : C18 column with UV detection (λ = 254 nm) and gradient elution (water/acetonitrile + 0.1% TFA).
- LC-MS : Detects low-level impurities via exact mass.
- 1D/2D NMR : Differentiates regioisomers or tautomeric forms.
Reference standards (e.g., pharmacopeial impurities) aid quantification .
Q. What computational tools aid in predicting reactivity or biological activity?
- Answer : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) screens for target binding (e.g., enzyme inhibition). QSAR models correlate structural features with observed bioactivity .
Methodological Notes
- Crystallography : For structural elucidation, use SHELX programs (e.g., SHELXL for refinement) with high-resolution data. Twin refinement may be needed for non-merohedral twinning .
- Synthesis Optimization : Monitor reactions in real-time via in-situ IR or Raman spectroscopy to detect intermediate formation .
- Purity Criteria : Reagent-grade batches (≥97% purity) are essential for reproducibility. Validate via elemental analysis (C, H, N, S) and residual solvent testing (GC-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
